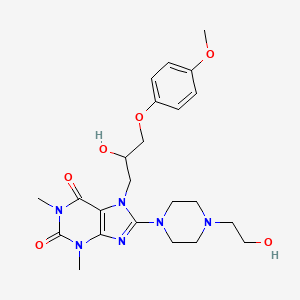

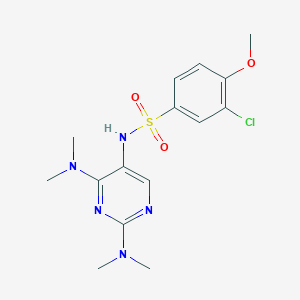

![molecular formula C18H20N4O2 B2609611 1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-73-0](/img/structure/B2609611.png)

1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the design, synthesis, and biological activity of a series of novel pyrido pyrimidine-2,4 (1H,3H)-dione derivatives .

Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex structure that includes a pyridopyrimidine moiety . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .

Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives have been studied in various contexts . For example, one study reported that the reaction of 5-amino-1,3-dimethylpyrrolo [3,2-d]pyrimidine-2,4- (1H,3H)-diones with β-diketones produces enaminoketones .

Aplicaciones Científicas De Investigación

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as novel CDK2 inhibitors . Key findings include:

Neurotoxicity Research

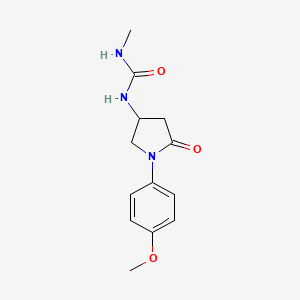

A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was investigated for its neurotoxic potential. Researchers explored its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters and swimming potential were also assessed .

Pyrazolo[4,3-b]pyridine Derivatives

Researchers synthesized 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These compounds were obtained by reacting 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide. The resulting nitriles and amides showed interesting properties .

Mecanismo De Acción

The mechanism of action of pyrido[2,3-d]pyrimidine derivatives is often related to their ability to interact with certain biological targets . For instance, one study reported that a compound exhibited the best enzymatic inhibitory activity on PI3Kβ & PI3Kγ, and good activity on most NCI cell lines especially those with over expressed PI3K .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dimethyl-5-(3-phenylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-21-16-15(17(23)22(2)18(21)24)14(10-12-20-16)19-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVWWQWJNJAIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

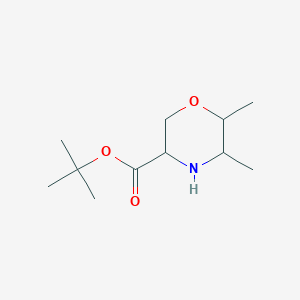

![4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2609528.png)

![4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2609533.png)

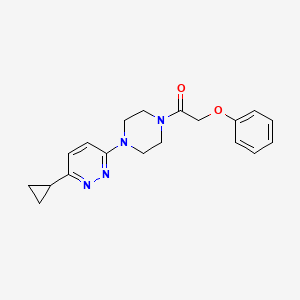

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2609534.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclohexylacetamide](/img/structure/B2609539.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2609546.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone](/img/structure/B2609547.png)

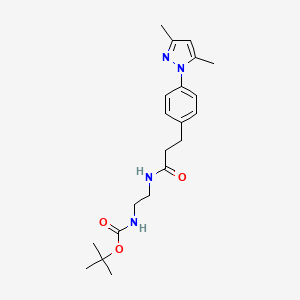

![3-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2609549.png)